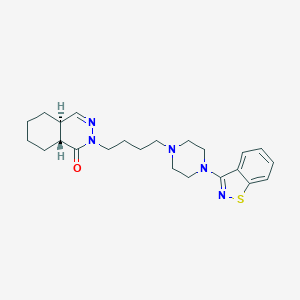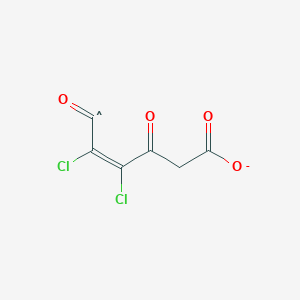
2,3-Dichloromaleylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloromaleylacetate (DCMA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and biotechnology. DCMA is a derivative of maleic acid, and its chemical structure consists of two chlorine atoms attached to a maleylacetate moiety.
Applications De Recherche Scientifique
2,3-Dichloromaleylacetate has been studied for its potential applications in various scientific fields. In medicine, 2,3-Dichloromaleylacetate has been shown to exhibit anticancer activity by inhibiting the activity of pyruvate dehydrogenase kinase, which is overexpressed in cancer cells. 2,3-Dichloromaleylacetate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In biochemistry, 2,3-Dichloromaleylacetate has been used as a substrate for the enzyme maleylacetate reductase, which is involved in the degradation of aromatic compounds in bacteria. 2,3-Dichloromaleylacetate has also been studied for its potential to immobilize enzymes on surfaces for biotechnological applications.
Mécanisme D'action
The mechanism of action of 2,3-Dichloromaleylacetate varies depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate inhibits the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of ATP and cell death. In the brain, 2,3-Dichloromaleylacetate inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine and improved cognitive function. In bacteria, 2,3-Dichloromaleylacetate is used as a substrate for the enzyme maleylacetate reductase, which converts 2,3-Dichloromaleylacetate to maleylacetate and then to fumarate.
Effets Biochimiques Et Physiologiques
2,3-Dichloromaleylacetate has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate induces apoptosis and inhibits cell proliferation. In the brain, 2,3-Dichloromaleylacetate improves cognitive function and memory. In bacteria, 2,3-Dichloromaleylacetate is involved in the degradation of aromatic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dichloromaleylacetate has several advantages for lab experiments such as its stability, ease of synthesis, and potential applications in various fields. However, 2,3-Dichloromaleylacetate also has some limitations such as its toxicity and limited solubility in water. Therefore, proper safety precautions should be taken when handling 2,3-Dichloromaleylacetate, and alternative solvents should be used for experiments that require high solubility.
Orientations Futures
There are several future directions for the study of 2,3-Dichloromaleylacetate. In medicine, 2,3-Dichloromaleylacetate could be further studied for its potential to treat other diseases such as diabetes and cardiovascular diseases. In biochemistry, 2,3-Dichloromaleylacetate could be used as a substrate for other enzymes involved in the degradation of aromatic compounds. In biotechnology, 2,3-Dichloromaleylacetate could be used to immobilize other enzymes on surfaces for various applications such as biosensors and bioreactors.
Conclusion:
In conclusion, 2,3-Dichloromaleylacetate is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 2,3-Dichloromaleylacetate could lead to new discoveries and advancements in medicine, biochemistry, and biotechnology.
Méthodes De Synthèse
2,3-Dichloromaleylacetate can be synthesized by reacting maleic anhydride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated using thionyl chloride and phosphorus pentachloride to obtain 2,3-Dichloromaleylacetate. The yield of 2,3-Dichloromaleylacetate synthesis can be improved by optimizing the reaction conditions such as reaction time, temperature, and concentration of reagents.
Propriétés
Numéro CAS |
146764-41-2 |
|---|---|
Nom du produit |
2,3-Dichloromaleylacetate |
Formule moléculaire |
C6H2Cl2O4- |
Poids moléculaire |
208.98 g/mol |
InChI |
InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1 |
Clé InChI |
DGYZEWAXAPMXQL-UHFFFAOYSA-M |
SMILES isomérique |
C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-] |
SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
SMILES canonique |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
Autres numéros CAS |
146764-41-2 |
Synonymes |
2,3-dichloromaleylacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



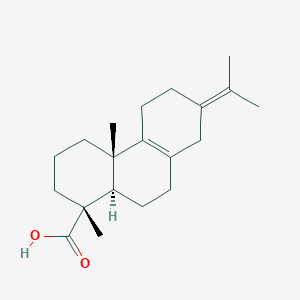
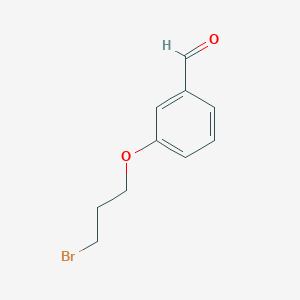
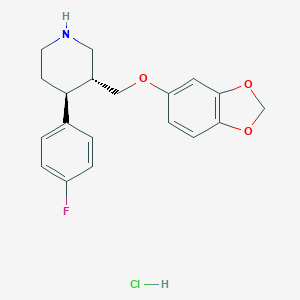
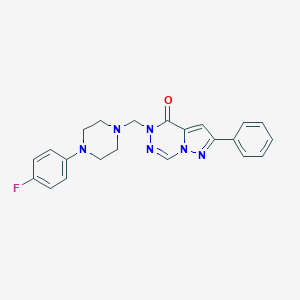
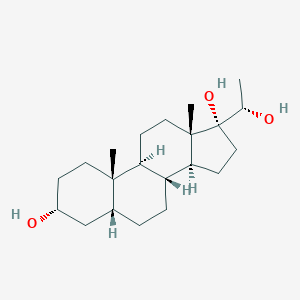
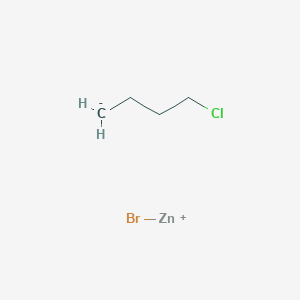
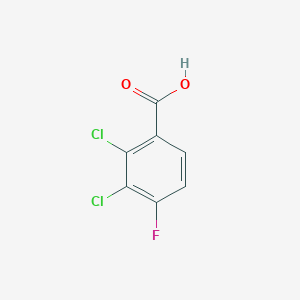
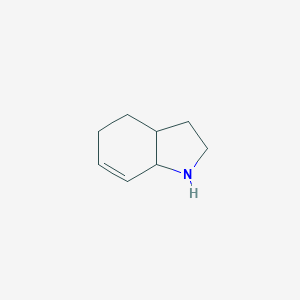
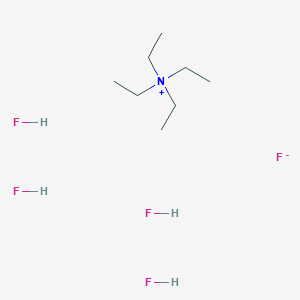
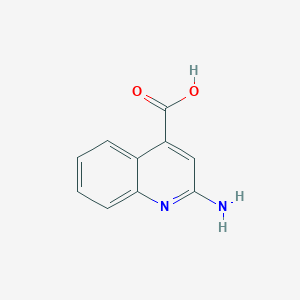
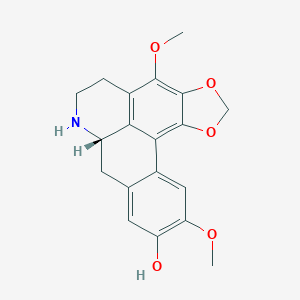
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
